molecular formula C13H14O5 B035334 Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate CAS No. 108783-91-1

Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate

Cat. No. B035334
M. Wt: 250.25 g/mol
InChI Key: PFPBZQIEMJJXBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate involves catalytic acylation, cyclocondensation reactions, and the utilization of specific reagents such as ethyl acetoacetate and benzaldehyde. These methods highlight the versatility in creating complex molecules with significant biochemical relevance (Fa et al., 2015); (Naveen et al., 2021).

Molecular Structure Analysis

Molecular structure analysis reveals the compound's crystalline nature and the significance of intermolecular interactions, such as hydrogen bonding and π•••π stacking interactions. These interactions play a crucial role in stabilizing the molecular structure and affecting its chemical reactivity and physical properties (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including nucleophilic substitution and cyclization, which are essential for synthesizing heterocyclic compounds. These reactions are influenced by the compound's functional groups, showcasing its chemical versatility (Heleyová et al., 1996).

Physical Properties Analysis

The compound's physical properties, such as solubility, melting point, and crystalline structure, are influenced by its molecular geometry and intermolecular forces. X-ray diffraction and spectroscopic methods provide detailed insights into these aspects, which are crucial for understanding the compound's behavior in different environments (Zhang et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are determined by the compound's electronic structure, as indicated by HOMO-LUMO analysis, NBO analysis, and spectroscopic data. These analyses provide a foundation for predicting the compound's behavior in chemical reactions and its potential applications in various fields (Raju et al., 2015).

Scientific Research Applications

Synthesis and Antimicrobial Activity

Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is involved in the synthesis of various compounds with potential antimicrobial, analgesic, antipyretic, and immunotropic activities. For instance, methyl 3-aryl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates were synthesized using methyl 2,4-dioxobutanoates, demonstrating antimicrobial and other bioactivities (Mar'yasov et al., 2016).

Supramolecular Chemistry

Reactions of methyl 2,4-dioxobutanoates with tetracyanoethylene have led to compounds capable of forming supramolecular structures with inclusion potential for large organic and bioorganic molecules, highlighting its utility in developing new materials (Sheverdov et al., 2017).

Antioxidant and Anti-inflammatory Properties

The molecule is a precursor in synthesizing new derivatives with significant antioxidant and anti-inflammatory properties. This includes the study of methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)-5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates (Кorobko et al., 2018).

Liquid Crystal Research

Compounds synthesized from methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate have been explored for their liquid crystalline properties, contributing to the development of new materials with potential applications in displays and other technologies (Thaker et al., 2012).

Development of Analytical Tools

In the field of analytical chemistry, derivatives of methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate have been used in developing sensitive assays, such as ELISAs for detecting environmental and food contaminants (Zhang et al., 2008).

Growth-Regulating Activity on Plants

Research into 4-hydroxycoumarin derivatives, including methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate, has shown growth-regulating activities on plants, indicating potential agricultural applications (Stanchev et al., 2010).

properties

IUPAC Name

methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-3-18-10-6-4-9(5-7-10)11(14)8-12(15)13(16)17-2/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPBZQIEMJJXBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396659
Record name methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate

CAS RN

108783-91-1
Record name methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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